2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists led by David Johnson at Pfizer.
Scientific Research Applications
Synthesis and Material Properties
A study by Pandule et al. (2014) explores the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, including compounds similar to 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone. These polymers exhibit good thermal stability and electrical conductivity, influenced by the nature of substituents on the benzene ring, showcasing their potential in electronic and optoelectronic devices (Pandule et al., 2014).
Corrosion Inhibition
In the realm of corrosion science, a study by Hegazy et al. (2012) evaluates Schiff bases, structurally related to the compound , as corrosion inhibitors for carbon steel in acidic environments. The study highlights the role of chemical structure in the effectiveness of these inhibitors, suggesting applications in protecting industrial metal infrastructure (Hegazy et al., 2012).
Crystallography and Molecular Interactions
Research by Balderson et al. (2007) examines the hydrogen-bonding patterns in enaminones, including molecules with a core structure similar to the compound . This study provides insights into the molecular interactions and stability of such compounds, contributing to the understanding of their behavior in various solvents and potential applications in crystal engineering (Balderson et al., 2007).
Catalytic Applications
A study by Zulu et al. (2020) on Palladium(II) complexes with (pyridyl)imine ligands, similar to the core structure of the compound , showcases their use as catalysts for the methoxycarbonylation of olefins. This research underscores the potential of such compounds in facilitating industrial chemical reactions, leading to the efficient production of esters (Zulu et al., 2020).
Novel Synthetic Routes
Wu et al. (1996) present highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, starting from compounds structurally related to 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone. These synthetic routes highlight the versatility of such compounds in producing enantiomerically pure products, crucial for pharmaceutical applications (Wu et al., 1996).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-14(17)12-18(21)20-11-8-16(13-20)23-15-6-9-19-10-7-15/h2-7,9-10,16H,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWIAUYNGTFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.